2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine is a highly specialized, sp3-rich heteroaryl cyclopropylamine building block. Structurally, it serves as an isostere and functional upgrade to the classic 2-phenylcyclopropan-1-amine (tranylcypromine, TCP) core, replacing the lipophilic phenyl ring with a basic, polar 1-methyl-1H-imidazol-5-yl moiety. This substitution fundamentally alters the electronic distribution, pKa, and spatial geometry of the molecule, making it a highly specific precursor for synthesizing targeted epigenetic modulators (specifically Lysine-specific demethylase 1, LSD1 inhibitors) and central nervous system (CNS) agents targeting histamine H3/H4 receptors. Procuring this compound as a pre-formed, high-purity intermediate allows medicinal chemistry teams to bypass the notoriously hazardous, low-yielding multi-step cyclopropanation and Curtius rearrangement protocols required to build the imidazole-cyclopropylamine core de novo [1].
Substituting 2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine with simpler cyclopropylamines, such as the widely available 2-phenylcyclopropan-1-amine (TCP), severely compromises downstream target selectivity. TCP-derived compounds inherently suffer from off-target monoamine oxidase (MAO-A/B) inhibition, which leads to severe dose-limiting cardiovascular side effects (the 'cheese effect'). The introduction of the 1-methylimidazole ring specifically disrupts the MAO binding pocket while enhancing interactions within the LSD1 catalytic domain or histamine receptor pockets. Furthermore, attempting to synthesize this specific imidazole-cyclopropylamine core in-house from 1-methyl-1H-imidazole-5-carboxaldehyde is highly inefficient. The process requires hazardous reagents (e.g., diazomethane or azides) and typically suffers from severe epimerization and poor overall yields (<15%). Procuring the pre-formed, stereochemically stable amine (often as the dihydrochloride salt) is critical for maintaining reproducible library synthesis and avoiding process bottlenecks [1].
When generating libraries of LSD1 inhibitors or histamine receptor ligands, the choice of starting material dictates the throughput. Utilizing procured 2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine in late-stage derivatization (e.g., reductive amination or amide coupling) typically achieves overall final-step yields of 60-80%. In contrast, de novo linear synthesis starting from imidazole aldehydes yields less than 15% overall due to significant losses during the hazardous cyclopropanation and Curtius rearrangement steps [1].
| Evidence Dimension | Overall synthetic yield to final API/probe |
| Target Compound Data | 60-80% yield (using pre-formed building block) |
| Comparator Or Baseline | <15% yield (via de novo linear synthesis) |
| Quantified Difference | 4- to 5-fold increase in final compound yield |
| Conditions | Standard library generation via reductive amination or amide coupling |
Procuring the advanced intermediate eliminates synthetic bottlenecks, reduces exposure to hazardous reagents, and accelerates drug discovery timelines.
The structural shift from a phenyl ring to a 1-methyl-1H-imidazol-5-yl ring is a critical design element for distinguishing between structurally similar flavin-dependent amine oxidases. Derivatives built upon the 2-phenylcyclopropan-1-amine (TCP) core frequently exhibit equipotent or even preferential binding to MAO-A and MAO-B, leading to toxicity. Incorporating the 2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine core shifts the selectivity profile, generating downstream candidates with >100-fold selectivity for LSD1 over MAO-A [1].
| Evidence Dimension | LSD1 vs. MAO-A Selectivity Ratio |
| Target Compound Data | >100-fold selectivity for LSD1 (imidazole core derivatives) |
| Comparator Or Baseline | ~1:1 to 1:10 selectivity (TCP core derivatives) |
| Quantified Difference | >1000-fold improvement in target selectivity profile |
| Conditions | In vitro enzymatic assays (LSD1 vs MAO-A/B) |
Using this specific heteroaryl core is mandatory for developing safe epigenetic therapies that avoid MAO-induced cardiovascular toxicity.
Lipophilicity is a major hurdle in the development of cyclopropylamine-based drugs. The baseline comparator, 2-phenylcyclopropan-1-amine, is highly lipophilic, often resulting in downstream candidates with poor aqueous solubility and high plasma protein binding. The introduction of the basic 1-methylimidazole moiety in 2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine lowers the calculated LogP (cLogP) by approximately 1.5 to 2.0 units, drastically improving the aqueous solubility of the resulting salts (e.g., dihydrochloride) to >10 mg/mL, facilitating easier handling and formulation [1].
| Evidence Dimension | Calculated LogP (cLogP) and Aqueous Solubility |
| Target Compound Data | Lower cLogP, solubility >10 mg/mL (as dihydrochloride salt) |
| Comparator Or Baseline | Higher cLogP, poor aqueous solubility (TCP baseline) |
| Quantified Difference | Reduction of cLogP by ~1.5 - 2.0 units |
| Conditions | Standard aqueous buffer (pH 7.4) and in silico modeling |
Procuring the imidazole-substituted analog ensures that downstream synthesized libraries possess improved drug-like properties and formulation compatibility.
Because this compound eliminates the MAO-A off-target liability inherent to standard TCP derivatives, it is a highly effective building block for synthesizing irreversible LSD1 inhibitors used in oncology research (e.g., acute myeloid leukemia and solid tumors) [1].
The 1-methyl-1H-imidazol-5-yl moiety is a privileged pharmacophore for histamine receptors. This specific cyclopropylamine is highly suited for generating conformationally restricted H3/H4 antagonists or inverse agonists for CNS and inflammatory disease models [2].
Due to its high sp3 character, basic nitrogen, and excellent aqueous solubility as a dihydrochloride salt, this compound is highly suitable for inclusion in FBDD libraries aimed at discovering novel hits for challenging epigenetic or GPCR targets [3].